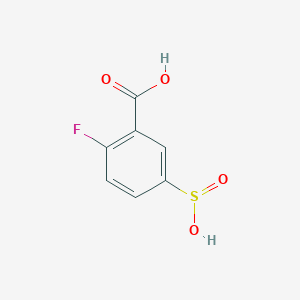

2-Fluoro-5-sulfinobenzoic acid

Descripción general

Descripción

2-Fluoro-5-sulfinobenzoic acid is a fluorinated carboxylic acid with the molecular formula C7H5FO4S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-sulfinobenzoic acid typically involves organic synthesis reactions. One common method includes the fluorination of benzoic acid derivatives followed by sulfonation. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimized for high yield and cost-effectiveness. The process often requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-sulfinobenzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfinic acid group to a sulfonic acid group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-Fluoro-5-sulfonobenzoic acid, while reduction can produce various fluorinated benzoic acid derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C₇H₅F₁O₅S

Molecular Weight: 220.18 g/mol

IUPAC Name: 2-fluoro-5-sulfobenzoic acid

SMILES Notation: O=C(O)C1=CC(S(=O)(O)=O)=CC=C1F

The structure of 2-fluoro-5-sulfinobenzoic acid features a sulfonic acid group, which contributes to its solubility and reactivity in various chemical reactions.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups facilitate various chemical transformations, including:

- Nucleophilic Aromatic Substitution (SNAr): The presence of the fluorine atom makes it a suitable substrate for nucleophilic attack, allowing for the synthesis of complex aromatic compounds. This reaction is essential in developing pharmaceuticals and agrochemicals .

- Synthesis of Substituted Compounds: It can be utilized to create substituted dibenzazocines and dibenzoxazepin derivatives through nucleophilic substitutions with various amines or phenols .

Pharmaceutical Applications

The compound's ability to act as an intermediate in drug development is notable. Some specific applications include:

- Antimicrobial Agents: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics .

- Anti-inflammatory Drugs: Its derivatives have been studied for their anti-inflammatory effects, contributing to the development of new therapeutic agents targeting inflammatory diseases .

Case Studies

Several studies have demonstrated the utility of this compound in practical applications:

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in a peer-reviewed journal highlighted the synthesis of novel antimicrobial agents using this compound as a precursor. The synthesized compounds showed significant activity against gram-positive bacteria, indicating their potential as effective antimicrobial agents.

Case Study 2: Development of Anti-inflammatory Drugs

Another research project focused on modifying the structure of this compound to enhance its anti-inflammatory properties. The resulting compounds were tested in vitro and exhibited promising results, paving the way for further development into clinical candidates.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Facilitates SNAr reactions with high yields |

| Pharmaceutical Development | Intermediate for antimicrobial and anti-inflammatory drugs | Effective against gram-positive bacteria |

| Research | Source for novel chemical entities | Promising results in preclinical studies |

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-sulfinobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a precursor in the synthesis of compounds that target the 5-HT1A receptor, influencing neurotransmitter activity and potentially alleviating symptoms of depression. Additionally, its role in stabilizing β-turn conformations in peptidomimetics highlights its importance in protein structure and function.

Comparación Con Compuestos Similares

- 2-Fluoro-5-sulfobenzoic acid

- 2-Fluoro-4-methylbenzenesulfinic acid

- Sodium 4-fluorobenzenesulfinate

- Sodium 4-methylbenzenesulfinate

Comparison: 2-Fluoro-5-sulfinobenzoic acid is unique due to its specific fluorine and sulfinic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in the synthesis of β-turn peptidomimetics and the development of novel therapeutic agents.

Actividad Biológica

2-Fluoro-5-sulfinobenzoic acid, categorized under sulfonic acids, has garnered attention due to its potential biological activities. This compound, with the molecular formula and CAS number 881487-27-0, is known for its structural characteristics that may influence various biological pathways.

- Molecular Weight : 220.18 g/mol

- IUPAC Name : 2-fluoro-5-sulfobenzoic acid

- SMILES Notation : O=C(O)C1=CC(S(=O)(O)=O)=CC=C1F

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the realm of enzyme inhibition and neuroprotection. The following sections detail specific findings related to its biological activity.

Enzyme Inhibition

-

SIRT2 Inhibition :

- Compounds derived from sulfobenzoic acid scaffolds have shown efficacy in inhibiting SIRT2, an enzyme implicated in neurodegenerative diseases such as Huntington's disease. Studies demonstrated that these inhibitors could reduce polyglutamine aggregation, a pathological hallmark of Huntington's disease, by enhancing acetylation of α-tubulin in neuronal cell lines .

- A series of analogues were synthesized and tested for their potency against SIRT1-3, revealing several candidates with improved selectivity and potency compared to existing inhibitors .

-

Glutathione S-transferase Interaction :

- Similar compounds have been shown to interact with glutathione S-transferases (GSTs), leading to enzyme inactivation. For instance, the interaction of fluorosulfonylbenzoic acid derivatives with GST isoforms resulted in significant enzyme activity reduction, suggesting a mechanism for potential therapeutic applications against toxic compounds .

Neuroprotective Effects

A study focused on the neuroprotective properties of sulfobenzoic acid derivatives highlighted their ability to cross the blood-brain barrier and exert protective effects in models of neurodegeneration. The study reported:

- In vitro assays indicated that certain derivatives increased neuronal survival rates under stress conditions.

- In vivo models demonstrated improved motor functions and reduced neurodegeneration markers after treatment with these compounds.

Antimicrobial Activity

Research on sulfonamides has shown that they possess antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. This suggests that structurally related compounds like this compound may also exhibit similar antimicrobial activity against resistant strains .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

2-fluoro-5-sulfinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFRSLKOQLCINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.